ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate

Drug metabolism CYP3A4 inhibition ADME-Tox profiling

Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate (CAS 405110-63-6; molecular formula C18H17ClN2O3; MW 344.8 g/mol) is a fully synthetic 4H-chromene-3-carboxylate derivative characterized by a rare 2,7-diamino substitution pattern on the fused benzopyran core and a 4-(4-chlorophenyl) aryl substituent. The compound is cataloged in the Therapeutic Target Database (TTD) as a small-molecule antimicrobial/cytotoxic agent originating from the Università degli Studi di Padova research group (Chilin, Marzaro, Guiotto, et al.).

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8 g/mol
Cat. No. B12115520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=CC(=C2)N)N
InChIInChI=1S/C18H17ClN2O3/c1-2-23-18(22)16-15(10-3-5-11(19)6-4-10)13-8-7-12(20)9-14(13)24-17(16)21/h3-9,15H,2,20-21H2,1H3
InChIKeyWBPYVQZBIAHAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,7-Diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate: Procurement-Relevant Structural and Pharmacological Profile


Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate (CAS 405110-63-6; molecular formula C18H17ClN2O3; MW 344.8 g/mol) is a fully synthetic 4H-chromene-3-carboxylate derivative characterized by a rare 2,7-diamino substitution pattern on the fused benzopyran core and a 4-(4-chlorophenyl) aryl substituent . The compound is cataloged in the Therapeutic Target Database (TTD) as a small-molecule antimicrobial/cytotoxic agent originating from the Università degli Studi di Padova research group (Chilin, Marzaro, Guiotto, et al.) [1]. Its structural architecture positions it within the broader 4-aryl-4H-chromene pharmacophore class, which has established relevance across anticancer, antimicrobial, and serine protease inhibition programs [2].

1 Supports antimicrobial screening against Gram-negative pathogens
2 Supports hERG cardiac safety profiling workflow
3 Supports CYP3A4 metabolic stability assessment
4 Distinct 2,7-diamino substitution for scaffold SAR studies

Why Generic 4H-Chromene-3-carboxylate Analogs Cannot Substitute for Ethyl 2,7-Diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate in Target-Oriented Research


Within the 4-aryl-4H-chromene-3-carboxylate chemical space, the vast majority of pharmacologically characterized derivatives bear a single amino group at the 2-position [1]. The presence of a second amino substituent at the 7-position in the target compound introduces a fundamentally different hydrogen-bond donor/acceptor topology, altered electron density distribution across the chromene ring system, and a distinct metabolic liability profile. Class-level structure–activity relationship (SAR) evidence from 2-amino-4-aryl-4H-chromene-3-carboxylate antibacterial studies demonstrates that even modest aryl substitution changes produce order-of-magnitude shifts in minimum inhibitory concentration (MIC) values [2]. Consequently, substituting ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate with a generic 2-amino mono-substituted analog—or with the corresponding 3-carbonitrile derivative—risks introducing uncharacterized potency gaps, altered target selectivity, and unpredictable ADME behavior that cannot be retrospectively corrected without repeating full biological profiling.

2-amino mono-substituted analogs differ in H-bond topology and may alter target engagement profile.

Antibacterial potency against Gram-negative strains may not transfer from mono-amino chromenes; class-level MIC shift potential.

ADME profile of mono-amino analogs may differ; metabolic liability uncharacterized without direct profiling.

Quantitative Differentiation Evidence for Ethyl 2,7-Diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate Versus Closest Analogs


CYP3A4 Metabolic Liability: Target Compound vs. Structurally Proximal hERG-Active Chromene Comparator

Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate exhibits measurable but moderate inhibition of cytochrome P450 3A4 (CYP3A4), the predominant hepatic drug-metabolizing isoform. In a biochemical inhibition assay (origin not further specified in the curated entry), the compound yielded an IC50 of 8.30 × 10³ nM (8.3 µM) [1]. This value is approximately 30-fold weaker than prototype chromene-based CrtN inhibitors such as compound 23a (CrtN IC50 = 0.02–10.5 nM; hERG IC50 > 30 µM, indicating a ~10-fold hERG selectivity window) reported in the same target class [2]. The CYP3A4 IC50 > 8 µM suggests a reduced risk of mechanism-based pharmacokinetic drug interactions relative to potent CYP3A4 inhibitors (IC50 < 1 µM), which is a meaningful procurement consideration for lead optimization programs prioritizing metabolic stability.

CYP3A4 IC₅₀
Reported
8.30 × 10³ nM (8.3 µM)
Reported CYP3A4 inhibition above 1 µM alert threshold; supports CYP liability profiling context.
Biochemical assay; confirm in recombinant CYP system.
Drug metabolism CYP3A4 inhibition ADME-Tox profiling Chromene SAR

hERG Cardiac Safety Window: Target Compound Chromene vs. Class-Level hERG Liability Benchmark

The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery; hERG IC50 values below 10 µM are generally considered to flag cardiac repolarization risk. In a curated BindingDB entry (CHEMBL4249925), the chromene scaffold bearing the 2,7-diamino-4-(4-chlorophenyl) substitution pattern demonstrated an hERG IC50 > 3.00 × 10⁴ nM (>30 µM) [1]. This value places the compound firmly in the low-risk category (hERG IC50 > 30 µM corresponds to a >30-fold margin over the 1 µM alert threshold). For context, the related chromene CrtN inhibitor class developed by the East China University of Science and Technology group achieved hERG IC50 values in the range of 1.30 × 10³ nM (1.3 µM) to 7.94 × 10² nM (0.794 µM), representing a 23- to 38-fold improvement in the target compound [2].

hERG IC₅₀
Reported
> 3.00 × 10⁴ nM (>30 µM)
Reported hERG IC₅₀ > 30 µM, supporting cardiac safety profiling context.
Displacement assay; re‑measure hERG for each new analog.
Cardiac safety hERG inhibition Chromene selectivity Patch clamp electrophysiology

In Vitro Antibacterial Activity Against Klebsiella pneumoniae: Direct Evidence from Aladdin Assay Database

Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate has been tested for in vitro antibacterial activity against the Gram-negative pathogen Klebsiella pneumoniae ATCC 10031, as documented in the Aladdin biochemical assay repository (ALA703161) . The assay confirms detectable antibacterial effect, although the quantitative MIC value is not publicly extractable from the database entry. This organism-level activity against a clinically relevant Gram-negative strain distinguishes the 2,7-diamino-4-(4-chlorophenyl) substitution pattern from general 2-amino-4-aryl-4H-chromene-3-carboxylates studied by Gholipour et al. (2015), which predominantly showed Gram-positive-biased activity against S. epidermidis and S. aureus with variable Gram-negative potency [1]. The TTD further classifies this compound under a cytotoxic/antimicrobial activity landscape, corroborating its dual bioactivity profile [2].

K. pneumoniae Activity
Data to verify
Detected activity (MIC not publicly available)
Supports Gram‑negative antimicrobial screening context.
Requires independent MIC determination against target panel.
Antibacterial activity Klebsiella pneumoniae Gram-negative pathogen MIC determination

Structural Differentiation: 2,7-Diamino Substitution vs. Standard 2-Amino-4-aryl-4H-chromene-3-carboxylates

The defining structural feature of ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate is the presence of amino groups at both the 2- and 7-positions of the chromene scaffold. This contrasts with the ubiquitous 2-amino-4-aryl-4H-chromene-3-carboxylate scaffold—the most extensively studied subclass—which bears only a single amino group at C-2 [1]. The 7-amino substituent introduces an additional hydrogen-bond donor (HBD) at a position that is topologically distal from the 2-amino group, altering both the molecular electrostatic potential surface and the spatial presentation of HBD pharmacophoric features. In the related 4H-benzo[h]chromene anticancer series (Al-Sehemi et al., 2012), the presence of amino and methoxy substituents at the 6- and 7-positions was shown to modulate cytotoxicity and electronic properties as characterized by DFT calculations, demonstrating that ring-substitution patterns on the chromene core are not spectatorial but actively govern biological performance [2].

2,7-Diamino Substitution
Class‑level
Dual HBD (2‑NH₂, 7‑NH₂) vs. mono 2‑NH₂
Altered pharmacophore topology may impact target recognition and selectivity.
Inferred from chromene SAR; docking studies recommended.
Chromene SAR 2,7-diamino substitution Hydrogen-bond donor topology Molecular recognition

Chromene-3-carboxylate Scaffold Privilege: Elastase Inhibition Potency as a Class-Level Benchmark for the Carboxylate Ester Series

The 4H-chromene-3-carboxylate chemotype has been validated as a potent human leukocyte elastase (HLE) inhibitory scaffold by Dige et al. (2020), who reported that compound 4b from their series achieved an IC50 of 0.41 ± 0.01 µM against HLE, representing a 33-fold improvement over the reference standard oleanolic acid (IC50 = 13.45 ± 0.0 µM) [1]. While the Dige series does not explicitly include ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate, the core scaffold identity (4H-chromene-3-carboxylate with aryl substitution at C-4) is conserved. The target compound's unique 2,7-diamino substitution may further enhance elastase binding through additional hydrogen-bond interactions within the S1–S2′ subsite region, as suggested by molecular docking studies of the carboxylate ester series in the same publication [1].

HLE Class Benchmark
Class‑level
Class IC₅₀ 0.41 µM (33‑fold vs. oleanolic acid)
Class‑level HLE inhibition supports scaffold selection for serine protease research.
Direct HLE activity for this compound not reported; confirm experimentally.
Human leukocyte elastase Serine protease inhibition 4H-chromene-3-carboxylate Inflammation target

Optimal Research and Procurement Application Scenarios for Ethyl 2,7-Diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate


Antibacterial Lead Discovery Targeting Multidrug-Resistant Gram-Negative Pathogens

Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate is a suitable starting point for antibacterial screening cascades focused on Gram-negative Enterobacteriaceae, based on its confirmed in vitro activity against Klebsiella pneumoniae ATCC 10031 . The compound's dual-amino substitution pattern is structurally distinct from the mono-amino 2-amino-4-aryl-4H-chromene-3-carboxylates that exhibit predominantly Gram-positive-biased activity [3]. Downstream structure–activity relationship exploration at the 7-amino position may yield analogs with improved outer membrane penetration and reduced efflux susceptibility. Researchers should note that the quantitative MIC value for K. pneumoniae is not publicly available and must be independently determined.

hERG-Safe Chromene Scaffold Optimization for Anti-Infective and Oncology Programs

The hERG IC50 > 30 µM for this chromene scaffold provides a substantial cardiac safety margin that exceeds the typical 30-fold selectivity window recommended for lead optimization. This profile contrasts favorably with certain CrtN-targeted chromene inhibitors that exhibit hERG IC50 values in the sub-micromolar to low-micromolar range [3]. Medicinal chemistry teams prioritizing hERG liability mitigation should consider this scaffold as a low-risk starting point for iterative analog synthesis, with the caveat that hERG activity must be re-measured for each new derivative.

Human Neutrophil Elastase Inhibitor Development Leveraging the 4H-Chromene-3-carboxylate Pharmacophore

The 4H-chromene-3-carboxylate chemotype has demonstrated potent human leukocyte elastase (HLE) inhibition (class benchmark IC50 = 0.41 µM; 33-fold more potent than oleanolic acid) . Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate, with its additional 7-amino hydrogen-bond donor, is predicted to engage the extended HLE active-site cleft through supplementary polar contacts, potentially improving both potency and selectivity over related serine proteases. This compound is recommended for inclusion in focused HLE inhibitor screening libraries alongside the mono-amino carboxylate series to establish the SAR contribution of the 7-NH₂ substituent.

Metabolic Stability Profiling in Cytochrome P450 Drug–Drug Interaction Assessment Panels

With a CYP3A4 IC50 of 8.3 µM , this compound occupies a favorable position in the CYP inhibition risk matrix: it is sufficiently potent to warrant monitoring in polypharmacy contexts yet lies well above the 1 µM threshold that typically triggers formal DDI liability flags. ADME screening laboratories can employ this compound as a moderately active CYP3A4 chromene reference standard when benchmarking new analogs from the 2,7-diamino-4-aryl-4H-chromene-3-carboxylate series. The compound's CYP3A4 activity should be confirmed in a standardized recombinant CYP assay system before use as a panel calibrator.

Application
Selection Property
Validation Focus
Antimicrobial screening against Gram‑negative pathogens
2,7‑Diamino substitution with reported K. pneumoniae activity
Confirm MIC against target Gram‑negative panel
hERG cardiac safety profiling for chromene scaffold optimization
Reported hERG IC₅₀ > 30 µM margin
Re‑evaluate hERG for each new derivative
Serine protease inhibitor research (human leukocyte elastase)
4H‑chromene‑3‑carboxylate class‑level HLE inhibition
Confirm direct HLE inhibition for this compound
CYP3A4 metabolic stability screening
Reported CYP3A4 IC₅₀ > 8 µM
Confirm CYP3A4 activity in recombinant CYP panel
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